molecular formula C10H10ClFN2O B1466508 1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine CAS No. 1493745-78-0

1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine

Cat. No. B1466508
CAS RN: 1493745-78-0
M. Wt: 228.65 g/mol
InChI Key: PSNGWHGEPKGLSL-UHFFFAOYSA-N
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Description

“1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine” is a compound that contains an azetidine core, which is a four-membered cyclic amine . Azetidines are considered fairly typical cyclic amines . The strain in the four-membered ring is less than that in the three-membered aziridine system; as a result, azetidines show few of the exceptional properties associated with aziridines .


Molecular Structure Analysis

Azetidines are four-membered cyclic amines . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics .


Chemical Reactions Analysis

Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

Amines can be either primary, secondary or tertiary, depending on the number of carbon-containing groups that are attached to them . If there is only one carbon-containing group (such as in the molecule CH3NH2) then that amine is considered primary . Two carbon-containing groups make an amine secondary, and three groups make it tertiary .

Scientific Research Applications

Antimicrobial Applications

Azetidinones, including derivatives similar to "1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine," have been extensively studied for their antimicrobial properties. For instance, azetidinones synthesized from different functional groups have shown significant activity against a range of microbial strains. These compounds were tested for antimicrobial efficacy at both low and high concentrations, displaying promising results as potential antimicrobial agents (Lokh, Patel, & Wala, 2013). Additionally, other studies have synthesized azetidin-2-ones with variations in substituents, evaluating their antiinflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities, further highlighting the versatile pharmacological potential of azetidinone derivatives (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).

Synthesis and Chemical Properties

The synthesis of azetidinones involves intricate chemical processes that yield compounds with potential for further development into drugs with antimicrobial properties. A notable study synthesized new azetidin-2-ones as potential antimicrobial agents, showcasing the methodological advancements in creating compounds that could serve as templates for drug development (Halve, Dubey, Bhadauria, Bhaskar, & Gaour, 2007).

Applications in Heterocyclic Chemistry

Azetidines and azetidin-2-ones are recognized for their stability and reactivity, which make them valuable in the synthesis of various heterocyclic compounds. These compounds are not only pivotal in the development of antibacterial agents but also serve as precursors for the synthesis of β-amino acids, amides, and other heterocycles, underscoring their importance in medicinal chemistry and drug design (Singh, D’hooghe, & Kimpe, 2008).

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-6-fluorobenzoyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

Future Directions

While specific future directions for “1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine” are not available, azetidines and their derivatives continue to be an area of interest in medicinal chemistry due to their promising biological activity . Further exploitation of the azetidine ring could yield biologically active new chemical entities exhibiting a variety of activities .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Chloro-6-fluorobenzoyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the tricarboxylic acid cycle, leading to altered metabolic flux and changes in metabolite levels . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects, as it may accumulate in specific tissues or organs .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .

properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2-chloro-6-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-7-2-1-3-8(12)9(7)10(15)14-4-6(13)5-14/h1-3,6H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNGWHGEPKGLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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